

Ampicillin(1-) chemical structure and functional groups

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ampicillin(1-)

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An In-depth Technical Guide to the Chemical Structure and Functional Groups of **Ampicillin(1-)**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampicillin is a broad-spectrum, semi-synthetic β -lactam antibiotic belonging to the aminopenicillin family.[1][2] Its bactericidal activity is achieved by inhibiting the synthesis of the bacterial cell wall.[3][4] This guide provides a detailed examination of the chemical structure of Ampicillin in its anionic form (**Ampicillin(1-)**) and a comprehensive breakdown of its constituent functional groups, which are crucial for its biological activity and pharmacokinetic properties.

Chemical Structure of Ampicillin(1-)

The chemical formula for Ampicillin is $C_{16}H_{19}N_3O_4S$. [5][6] In its deprotonated, anionic form (**Ampicillin(1-)**), the molecular formula is $C_{16}H_{18}N_3O_4S^-$. [7] The core of the molecule is a bicyclic system composed of a β -lactam ring fused to a thiazolidine ring. [3][4] A key feature that distinguishes Ampicillin from penicillin G is the presence of an amino group on the acyl side chain. [1]

The structure is formally named (2S,5R,6R)-6-[[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. [7]

SMILES Representation: CC1(=O)NC(=O)C(=O)N1C(=O)C(=O)O

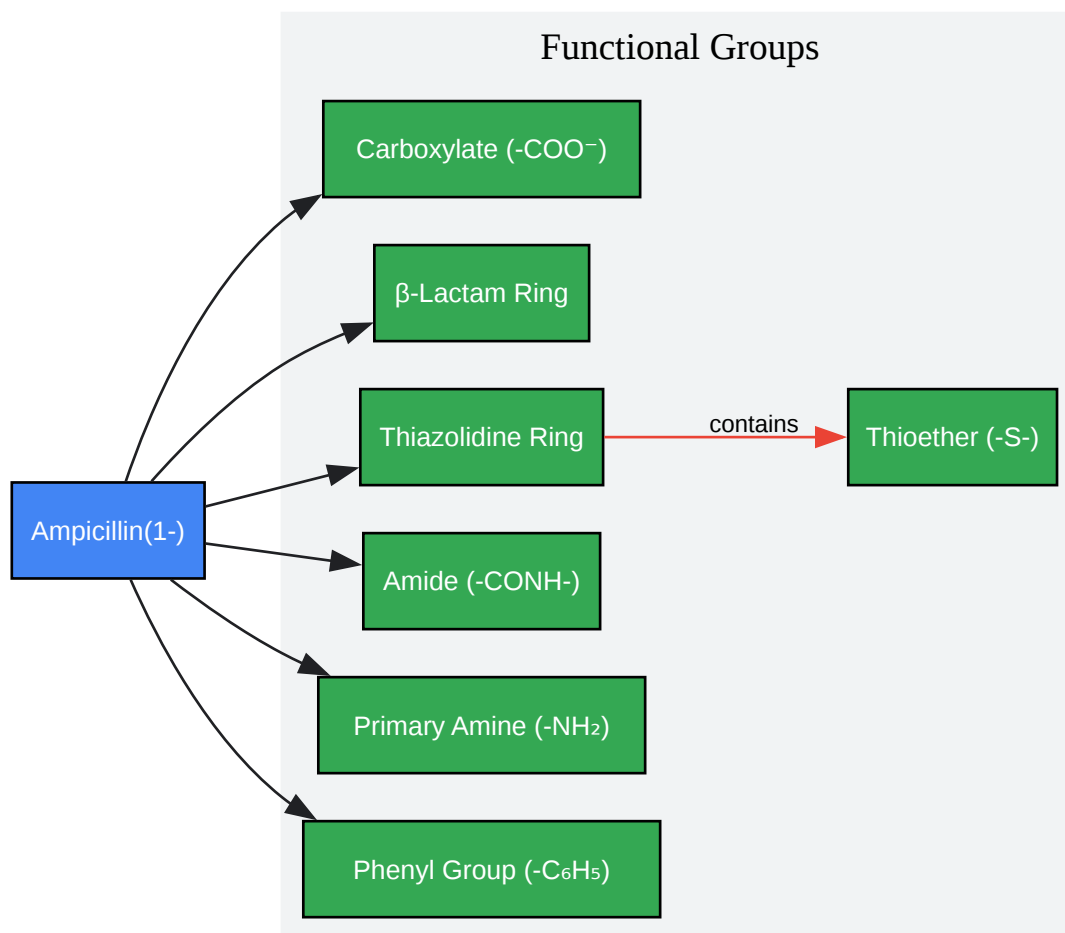
Functional Groups of Ampicillin

The unique combination of functional groups in the Ampicillin molecule dictates its mechanism of action, spectrum of activity, and susceptibility to bacterial resistance mechanisms.

Functional Group	Chemical Formula/Structure	Description
Carboxylate	-COO^-	The deprotonated form of a carboxylic acid, this group is crucial for the molecule's solubility and its ability to interact with penicillin-binding proteins (PBPs) in bacteria.
β -Lactam Ring	A four-membered cyclic amide	This highly strained ring is the pharmacophore of all penicillin antibiotics. Its cleavage by bacterial transpeptidases, leading to the acylation and inactivation of these enzymes, is the basis of Ampicillin's antibacterial activity. [8]
Thiazolidine Ring	A five-membered ring containing sulfur and nitrogen	Fused to the β -lactam ring, this structure is a characteristic feature of the penicillin core. [4]
Amide	-C(=O)NH-	An amide linkage connects the acyl side chain to the 6-amino position of the penam core.
Primary Amine	-NH_2	The α -amino group on the phenylacetyl side chain enhances the spectrum of activity to include some Gram-negative bacteria by facilitating passage through the outer bacterial membrane. [1] [3]
Phenyl Group	$\text{-C}_6\text{H}_5$	An aromatic ring attached to the acyl side chain.
Thioether	R-S-R'	The sulfur atom within the thiazolidine ring.

Visualization of Ampicillin's Functional Groups

The following diagram illustrates the logical relationship between the core **Ampicillin(1-)** structure and its key functional groups.



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Caption: Logical diagram of **Ampicillin(1-)** and its constituent functional groups.

Experimental Protocols

Detailed experimental protocols for the characterization and synthesis of Ampicillin are beyond the scope of this guide. However, standard analytical techniques for confirming its structure include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the connectivity of atoms and the stereochemistry of the molecule.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the characteristic carbonyl stretch of the β -lactam ring (typically around 1760 cm^{-1}).

The semi-synthetic production of Ampicillin generally involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of D-(-)- α -aminophenylacetic acid. [9] 6-APA is produced via fermentation using the fungus *Penicillium chrysogenum* followed by enzymatic or chemical cleavage of the side chain from Penicillin G or V.[9]

Conclusion

The chemical architecture of **Ampicillin(1-)**, particularly its strained β -lactam ring and the aminophenylacetyl side chain, is fundamental to its efficacy as a broad-spectrum antibiotic. A thorough understanding of its structure and the roles of its various functional groups is essential for professionals engaged in antibiotic research, drug modification, and the development of novel antibacterial agents to combat resistance.

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- To cite this document: BenchChem. [Ampicillin(1-) chemical structure and functional groups]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205501#ampicillin-1-chemical-structure-and-functional-groups]

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